4-Phenoxy-2-(trifluoromethyl)benzoic acid
Overview
Description
“4-Phenoxy-2-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1253188-35-0 . It has a molecular weight of 282.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H9F3O3/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)20-9-4-2-1-3-5-9/h1-8H,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I retrieved.
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescence probes, including derivatives of phenoxybenzoic acid, to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes, when applied to living cells, allowed for the visualization of reactive oxygen species generated in stimulated neutrophils, demonstrating their utility in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Treatment of Pesticides with Membrane Bioreactor Technology
Phenoxyacetic and benzoic acid herbicides, which are widely used in agriculture, commercial, and domestic settings, have been successfully treated using membrane bioreactor (MBR) technology. This innovative approach demonstrated the MBR's efficiency in breaking down toxic phenoxyacetic and benzoic acid herbicides, highlighting a significant advancement in environmental remediation practices (Ghoshdastidar & Tong, 2013).
Spectrophotometric Probes for Protein Binding
Using 2-(4'-Hydroxybenzeneazo)benzoic acid as a spectrophotometric probe, researchers have been able to indirectly measure the binding affinity of various sulfonylurea and phenothiazine drugs to bovine serum albumin. This approach offers a new avenue for exploring drug-protein interactions, vital for understanding drug efficacy and pharmacokinetics (Zia & Price, 1975).
Enzymatic Oxidative Polymerization
The enzymatic oxidative polymerization of para-imine functionalized phenol derivatives, including those related to phenoxybenzoic acid, has been studied. This research paves the way for developing novel polymeric materials with potential applications in various industrial sectors, from coatings to biomedical devices (Kumbul et al., 2015).
Development of EP1 Receptor Selective Antagonists
Phenoxybenzoic acid derivatives have been explored as functional PGE2 antagonists selective for the EP1 receptor subtype. These findings could have significant implications for developing new therapeutic agents targeting various pathological conditions mediated by the EP1 receptor (Naganawa et al., 2006).
Properties
IUPAC Name |
4-phenoxy-2-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)20-9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVFHIZTUBMQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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